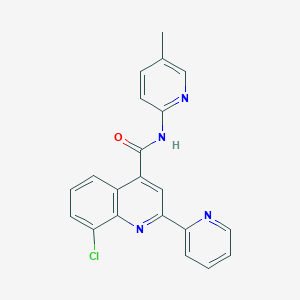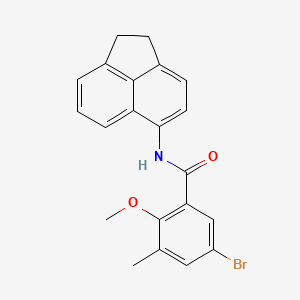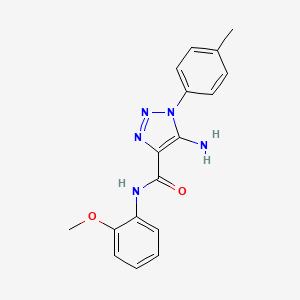
8-chloro-N-(5-methyl-2-pyridinyl)-2-(2-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
Quinoline and its derivatives, including pyridine fused structures, are of significant interest in both organic and medicinal chemistry due to their broad spectrum of biological activities. These compounds are known for their anti-bacterial, anti-fungal, and anti-cancer properties, and they are also fluorescence active, making them valuable in various industrial and medicinal applications (Patra & Kar, 2021).
Synthesis Analysis
Synthesis strategies for quinoline derivatives often involve classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, and green reaction protocols, starting from suitable precursors. These methodologies enable the construction of complex quinoline scaffolds, providing a foundation for the synthesis of specific compounds like “8-chloro-N-(5-methyl-2-pyridinyl)-2-(2-pyridinyl)-4-quinolinecarboxamide” (Patra & Kar, 2021).
Molecular Structure Analysis
Quinoline and its derivatives' molecular structures exhibit a combination of benzene and pyridine rings, contributing to their unique chemical and biological properties. The electron-rich nature of these compounds allows for various chemical modifications, impacting their reactivity and interaction with biological targets (Verma, Quraishi, & Ebenso, 2020).
Chemical Reactions and Properties
Quinoline derivatives participate in numerous chemical reactions, including coordination bonding, which forms highly stable chelating complexes with metal surfaces. This property is exploited in applications such as anticorrosive materials and the formation of complex biological active molecules (Verma, Quraishi, & Ebenso, 2020).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and fluorescence activity, are influenced by their molecular structure. Modifications to the quinoline core can lead to compounds with desirable physical properties for specific applications, ranging from pharmaceuticals to fluorescence-based technologies (Patra & Kar, 2021).
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties, including their reactivity towards nucleophiles and electrophiles, and their ability to undergo various organic transformations. These properties make them versatile intermediates in the synthesis of complex organic molecules and in the development of new chemical reactions (Mishra, Nair, & Baire, 2022).
Aplicaciones Científicas De Investigación
Molecular Recognition and Sensing
Research indicates that derivatives of quinoline and pyridine, akin to 8-chloro-N-(5-methyl-2-pyridinyl)-2-(2-pyridinyl)-4-quinolinecarboxamide, have been studied for their molecular recognition and sensing capabilities. For instance, dicationic derivatives of pyridine-2,6-dicarboxamide, which share structural similarities with the compound , exhibit strong binding affinity for anions and neutral guests, highlighting their potential in anion recognition and sensing applications (Dorazco‐González et al., 2010). These findings suggest the versatility of quinoline derivatives in developing fluorescent sensors for detecting specific ions in various environments.
Structural and Conformational Analysis
Quinoline-derived oligoamide foldamers, structurally related to the compound of interest, have been designed and synthesized, with their helical structures characterized both in solid-state and solution. Such studies provide valuable insights into the conformational dynamics of quinoline derivatives, offering a foundation for designing more complex molecular architectures (Jiang et al., 2003). This research underscores the significance of quinoline derivatives in structural chemistry, contributing to our understanding of molecular shapes and their potential applications in material science.
Development of Novel Compounds with Biological Activities
Quinoline-containing compounds have been synthesized for their potential biological activities, such as antimicrobial and antifungal properties. For example, a novel series of 3-quinoline carboxamides has been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing the therapeutic potential of quinoline derivatives in targeted cancer therapy (Degorce et al., 2016). Additionally, pyridoquinolones containing azetidinones have been synthesized and evaluated for their antimicrobial activities, further demonstrating the broad applicability of quinoline derivatives in drug discovery and development (Patel & Pathak, 2012).
Propiedades
IUPAC Name |
8-chloro-N-(5-methylpyridin-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O/c1-13-8-9-19(24-12-13)26-21(27)15-11-18(17-7-2-3-10-23-17)25-20-14(15)5-4-6-16(20)22/h2-12H,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGTTYUVWQPHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621246.png)
![N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4621268.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4621270.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-9H-carbazole-3-carboxamide](/img/structure/B4621279.png)

![4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)


![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)
![[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B4621324.png)
![2-[(3-fluorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4621327.png)
![N-(3-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4621334.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4621349.png)